8,9-Dihydrobenz(a)anthracene-8,9-diol

Description

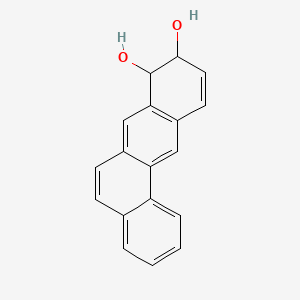

Structure

3D Structure

Properties

CAS No. |

4615-63-8 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

8,9-dihydrobenzo[a]anthracene-8,9-diol |

InChI |

InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H |

InChI Key |

PPTMSKIRGLLMJB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |

Synonyms |

8,9-dihydro-8,9 dihydroxybenz(a)anthracene benz(a)anthrene-8,9-dihydrodiol benzanthracene-8,9-dihydrodiol benzanthracene-8,9-dihydrodiol, (trans)-(+-)-isomer benzanthracene-8,9-dihydrodiol, (trans)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Characterization

Chemical Synthesis Pathways for Racemic 8,9-Dihydrobenz(a)anthracene-8,9-diol

The preparation of racemic trans-8,9-dihydrobenz(a)anthracene-8,9-diol can be achieved through established methods of olefin dihydroxylation. A common and reliable approach involves the oxidation of the parent hydrocarbon, benz(a)anthracene (B33201), at the 8,9-double bond.

A key synthetic route involves the initial preparation of an epoxide intermediate, benz(a)anthracene 8,9-oxide, which is then hydrolyzed to the corresponding dihydrodiol. scilit.comacs.org This method mimics the metabolic activation pathway of polycyclic aromatic hydrocarbons in vivo.

Alternatively, direct dihydroxylation of benz(a)anthracene can be employed. The use of oxidizing agents such as osmium tetroxide provides a direct route to the syn-dihydroxylation of the 8,9-olefinic bond, yielding the cis-diol. To obtain the trans-diol, an epoxide intermediate is typically necessary.

Specific Reaction Conditions and Reagents

The synthesis of this compound via an epoxide intermediate involves a two-step process. Firstly, benz(a)anthracene is reacted with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) to form benz(a)anthracene 8,9-oxide. This epoxide is then subjected to hydrolysis under aqueous acidic or enzymatic conditions to yield the trans-8,9-dihydrodiol. scilit.com

For direct dihydroxylation, osmium tetroxide (OsO₄) is a highly effective reagent for the syn-dihydroxylation of alkenes to vicinal diols. chiralabsxl.combeilstein-journals.orgnih.gov The reaction is typically carried out in the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts. chiralabsxl.com The reaction is generally performed in a solvent mixture, such as acetone-water or THF-water.

| Method | Reagents | Intermediate | Product |

| Epoxide Hydrolysis | 1. m-CPBA2. H₃O⁺ | Benz(a)anthracene 8,9-oxide | trans-8,9-Dihydrobenz(a)anthracene-8,9-diol |

| Dihydroxylation | OsO₄ (catalytic), NMO | Osmate ester | cis-8,9-Dihydrobenz(a)anthracene-8,9-diol |

Purification and Purity Assessment in Synthetic Protocols

Following synthesis, the crude product is purified to isolate the this compound. A common purification technique is column chromatography on silica (B1680970) gel or alumina. The choice of eluent is critical for achieving good separation from unreacted starting material and other byproducts. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often employed.

High-performance liquid chromatography (HPLC) is a powerful tool for both purification and purity assessment. acs.org Reversed-phase HPLC, using a C18 column and a mobile phase of methanol-water or acetonitrile-water, can effectively separate the dihydrodiol from other isomers and metabolites. The purity of the isolated compound is typically assessed by the symmetry of the chromatographic peak and by spectroscopic methods such as UV-Vis spectroscopy and mass spectrometry.

Enantiomeric Resolution and Absolute Stereochemistry Determination

The metabolically formed this compound is chiral, existing as a pair of enantiomers, the (+)-(8R,9R)- and (-)-(8S,9S)-isomers. The separation and stereochemical assignment of these enantiomers are crucial for understanding their differential biological activities.

Chromatographic Techniques for Enantiomer Separation

The resolution of the racemic dihydrodiol into its individual enantiomers is commonly achieved using chiral HPLC. acs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of polycyclic aromatic hydrocarbon dihydrodiol enantiomers. mdpi.comresearchgate.netnih.govresearchgate.net The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

| Technique | Stationary Phase | Typical Mobile Phase |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Hexane/Isopropanol |

Spectroscopic Methods for Stereochemical Assignment (e.g., Circular Dichroism, NMR)

Once the enantiomers are separated, their absolute stereochemistry must be determined. Circular dichroism (CD) spectroscopy is a powerful technique for this purpose. chiralabsxl.comnih.govacs.orgmtoz-biolabs.comicm.edu.pl Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a characteristic CD spectrum. By comparing the CD spectrum of an unknown enantiomer to that of a related compound with a known absolute configuration, the stereochemistry can be assigned. The sign of the Cotton effects in the CD spectrum is indicative of the absolute configuration of the dihydrodiol. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for stereochemical assignment, often after derivatization with a chiral resolving agent. The formation of diastereomeric derivatives results in distinct NMR signals for each enantiomer, allowing for their differentiation and, in some cases, the determination of their absolute configuration.

Synthesis of Key Metabolically Relevant Derivatives

The biological activity of this compound is often attributed to its further metabolism to diol epoxides. The synthesis of these derivatives is therefore of significant interest.

A key metabolically relevant derivative is 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide . nih.gov The synthesis of the enantiomeric bay-region diol epoxides of benz[a]anthracene has been reported. scilit.comacs.orgacs.org This synthesis typically starts from the resolved enantiomers of the precursor dihydrodiol. The diol is then epoxidized at the adjacent 10,11-double bond using a peroxy acid. This epoxidation can occur either syn or anti to the hydroxyl groups, leading to the formation of two diastereomeric diol epoxides for each enantiomer of the dihydrodiol. The separation of these diastereomers can be achieved by HPLC. acs.org

Another important derivative is the 8,9-diol formed from 8-methylbenz[a]anthracene . The enzymatic formation of this optically active 8,9-diol has been demonstrated, indicating that a methyl group at the 8-position does not completely hinder enzymatic diol formation. nih.govrsc.org

Preparation of Bis-Dihydrodiol Metabolites

The preparation of multiple dihydrodiol isomers, often referred to as bis-dihydrodiol metabolites, from benz(a)anthracene can be achieved through chemical oxidation. This process mimics the metabolic pathways in vivo, yielding a mixture of dihydrodiols that can then be separated and characterized.

A common method for the chemical oxidation of benz(a)anthracene involves using a system containing ascorbic acid, ferrous sulphate, and EDTA. nih.gov This reaction produces a variety of non-K-region dihydrodiols, including trans-1,2-dihydro-1,2-dihydroxybenz[a]anthracene, trans-3,4-dihydro-3,4-dihydroxybenz[a]anthracene, and smaller quantities of the 8,9- and 10,11-dihydrodiols. nih.gov The formation of multiple dihydrodiol products in this chemical oxidation process underscores the concept of producing bis-dihydrodiol metabolites from a single precursor.

The separation of these isomeric dihydrodiols is a critical step for their individual characterization. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. nih.govnih.gov Chiral HPLC, in particular, has been successfully employed to resolve the optical isomers of various dihydrodiols of benz(a)anthracene. nih.gov The structures and stereochemistry of the separated dihydrodiols are typically established through a combination of analytical techniques, including UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, by comparing the obtained data with those of authentic, previously characterized compounds. nih.gov

Table 1: Dihydrodiol Metabolites of Benz(a)anthracene Formed by Chemical Oxidation

| Compound Name | Position of Dihydroxylation | Type |

| trans-1,2-Dihydro-1,2-dihydroxybenz[a]anthracene | 1,2- | Non-K-region |

| trans-3,4-Dihydro-3,4-dihydroxybenz[a]anthracene | 3,4- | Non-K-region |

| trans-8,9-Dihydro-8,9-dihydroxybenz[a]anthracene | 8,9- | Non-K-region |

| trans-10,11-Dihydro-10,11-dihydroxybenz[a]anthracene | 10,11- | Non-K-region |

This table is generated based on findings from chemical oxidation studies. nih.gov

Synthesis of Diol Epoxide Derivatives

The synthesis of diol epoxide derivatives of this compound is a multi-step process that begins with the synthesis of the precursor, benz(a)anthracene 8,9-oxide. This epoxide is then hydrolyzed to form the dihydrodiol, which is subsequently converted to the diol epoxide.

The synthesis of benz(a)anthracene 8,9-oxide has been described in the literature. rsc.org This epoxide serves as a key intermediate. The hydrolysis of benz(a)anthracene 8,9-oxide, which can occur both chemically and enzymatically, yields the corresponding 8,9-dihydro-8,9-dihydroxybenz[a]anthracene. rsc.org The major isolated mammalian liver metabolite, (–)-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene, possesses an [8R,9R] stereochemistry and is understood to be enzymatically derived from benz[a]anthracene (+)-(8R,9S)-oxide. rsc.org

The subsequent conversion of the dihydrodiol to a diol epoxide can result in two diastereomers: syn and anti. The stereochemistry of the diol epoxide is crucial as it significantly influences its biological activity. For instance, the alkylating properties of syn- and anti-isomers of diol epoxides derived from benz(a)anthracene have been investigated, with the anti-BA 8,9-diol-10,11-oxide showing notable reactivity towards DNA. nih.gov The formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene has also been observed in human in vitro hepatocyte culture systems. nih.gov

The synthesis of specific enantiomeric bay-region diol epoxides of benz(a)anthracene has been achieved, allowing for detailed studies of their stereochemical and biological properties. nih.gov The characterization of these diol epoxides involves the use of various spectroscopic methods to confirm their structure and stereochemistry.

Table 2: Key Intermediates and Derivatives in the Synthesis of Benz(a)anthracene Diol Epoxides

| Compound Name | CAS Number | Molecular Formula | Role |

| Benz(a)anthracene 8,9-oxide | - | C18H12O | Precursor to Dihydrodiol |

| trans-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene | - | C18H14O2 | Dihydrodiol Intermediate |

| anti-Benz(a)anthracene-8,9-diol-10,11-epoxide | 63038-83-5 | C18H14O3 | Diol Epoxide Derivative |

| syn-Benz(a)anthracene-8,9-diol-10,11-epoxide | - | C18H14O3 | Diol Epoxide Derivative |

Metabolism and Bioactivation Pathways of 8,9 Dihydrobenz a Anthracene 8,9 Diol

Formation of 8,9-Dihydrobenz(a)anthracene-8,9-diol from Parent Hydrocarbons

The creation of dihydrodiols is a primary route in the metabolism of benz(a)anthracene (B33201). When incubated with rat liver microsomal preparations, benz(a)anthracene is converted into several dihydrodiol metabolites. nih.gov Alongside other isomers like the 3,4-, 5,6-, and 10,11-dihydrodiols, the trans-8,9-dihydrodiol is consistently identified as one of the principal metabolic products. nih.govnih.govoup.com The specific profile and quantity of these metabolites can vary significantly depending on the enzymatic makeup of the metabolizing system, which is often influenced by prior exposure to enzyme-inducing agents. oup.comoup.com

Enzymatic Hydroxylation and Epoxide Hydration Mechanisms

The formation of this compound is a two-step enzymatic sequence. nih.gov

Epoxidation: The initial attack on the parent benz(a)anthracene molecule is catalyzed by the cytochrome P-450 (CYP) mixed-function oxidase system. nih.govacs.org This enzyme introduces an oxygen atom across the 8,9-double bond, forming the reactive intermediate, benz(a)anthracene 8,9-oxide. nih.govnih.gov

Epoxide Hydration: The resulting arene oxide is then hydrated by the enzyme epoxide hydrolase. nih.govnih.gov This enzyme catalyzes the addition of a water molecule to the epoxide ring, opening it to form a vicinal diol. nih.gov This hydration process specifically results in the formation of the trans-dihydrodiol, where the two hydroxyl groups are on opposite faces of the molecule's plane. nih.gov

The interplay between different CYP isozymes and epoxide hydrolase is crucial in determining the rate and stereochemical outcome of dihydrodiol formation. nih.gov

Regio- and Stereoselectivity in Dihydrodiol Formation

The metabolic conversion of benz(a)anthracene to its dihydrodiols is characterized by significant regio- and stereoselectivity, which is highly dependent on the specific P-450 isozymes present. oup.comnih.gov

Regioselectivity refers to the preference for oxidation at specific positions on the hydrocarbon structure. In liver microsomes from untreated rats, the 10,11-dihydrodiol is the main metabolite, followed by the 5,6- and 8,9-dihydrodiols. oup.com However, in microsomes from rats pretreated with inducers like 3-methylcholanthrene (B14862) or polychlorinated biphenyls (PCBs), the profile shifts dramatically. In these induced systems, the formation of the 10,11-dihydrodiol is suppressed, while the production of the 5,6- and 8,9-dihydrodiols is significantly enhanced, with the 5,6-isomer often becoming the predominant metabolite. oup.comoup.com

Stereoselectivity involves the preferential formation of one enantiomer over the other. The enzymatic process is highly specific, leading to optically active products. For benz(a)anthracene, the major enantiomer of the various trans-dihydrodiols formed by liver enzymes consistently has the R,R absolute stereochemistry. nih.gov The degree of enantiomeric purity for the 8,9-dihydrodiol is exceptionally high. Studies using liver microsomes from 3-methylcholanthrene-treated rats show the formation of the 8,9-dihydrodiol with an enantiomeric purity of 96%, almost exclusively the (-)-8R,9R-enantiomer. nih.gov This high fidelity is the result of both the stereoselective epoxidation by CYP enzymes and the subsequent enantioselective hydration by epoxide hydrolase. nih.gov

Table 1: Enantiomeric Purity of Benz(a)anthracene (BA) Dihydrodiols Formed by Different Rat Liver Microsomal Preparations Data sourced from research on the absolute stereochemistry of metabolically formed trans-dihydrodiols. nih.gov

| Dihydrodiol Metabolite | Enantiomeric Purity (Phenobarbital-treated) | Enantiomeric Purity (3-Methylcholanthrene-treated) | Predominant Absolute Stereochemistry |

| BA 3,4-Dihydrodiol | 38% | Not Reported | R,R |

| BA 5,6-Dihydrodiol | 36% | 62% | R,R |

| BA 8,9-Dihydrodiol | 78% | 96% | R,R |

| BA 10,11-Dihydrodiol | 66% | 96% | R,R |

Further Metabolic Transformations of this compound

Once formed, this compound can undergo several additional metabolic transformations. These subsequent pathways are critical as they can lead to the formation of ultimate carcinogenic species or to products destined for detoxification.

Formation of Bis-Dihydrodiols

A potential, though less predominant, metabolic route for dihydrodiols is further oxidation on a different ring to form bis-dihydrodiols. While this pathway has been more extensively characterized for other PAHs and other benz(a)anthracene isomers, it represents a known metabolic capability of microsomal systems. nih.govnih.gov For instance, the trans-1,2-dihydrodiol of benz(a)anthracene is metabolized by liver microsomes from 3-methylcholanthrene-treated rats primarily into isomeric bis-dihydrodiols, which account for over half of the total metabolites. nih.gov This process involves a second round of epoxidation and epoxide hydration at a different position on the dihydrodiol molecule. This metabolic behavior, observed in the closely related 1,2-dihydrodiol, suggests that the formation of a bis-dihydrodiol from the 8,9-dihydrodiol is a mechanistically plausible transformation.

Oxidation to Diol Epoxides

A critical bioactivation pathway for PAH dihydrodiols is their further oxidation to form diol epoxides. oup.com Evidence indicates that this compound serves as a substrate for cytochrome P-450 enzymes, which catalyze a second epoxidation adjacent to the dihydrodiol moiety. oup.com This reaction converts the 8,9-dihydrodiol into 8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene. oup.com This diol epoxide is a highly reactive species. The formation of analogous diol epoxides from other PAH dihydrodiols, such as the conversion of the benz(a)anthracene-10,11-diol to syn- and anti-diol epoxides, is well-documented. oup.com These diol epoxides are considered ultimate carcinogenic metabolites due to their ability to form covalent adducts with DNA.

Quinone Formation via Dihydrodiol Dehydrogenase Pathway

An alternative metabolic pathway for trans-dihydrodiols involves oxidation by cytosolic enzymes known as dihydrodiol dehydrogenases (DDs), which belong to the aldo-keto reductase (AKR) superfamily. researchgate.net This pathway leads to the formation of catechols, which are highly unstable and readily auto-oxidize to form reactive ortho-quinones (o-quinones). researchgate.netacs.org The synthesis of o-quinones from the corresponding non-K-region dihydrodiols of several PAHs, including benz(a)anthracene, has been demonstrated. acs.org This enzymatic conversion represents another route through which PAH dihydrodiols can be transformed into chemically reactive species.

Table 2: Summary of Metabolic Pathways for Benz(a)anthracene This table outlines the principal and secondary metabolites identified from the metabolism of benz(a)anthracene in rat liver microsomal studies. nih.govoup.comoup.com

| Parent Compound | Primary Metabolites | Secondary Metabolites (from Dihydrodiols) | Key Enzymes Involved |

| Benz(a)anthracene | trans-5,6-Dihydrodiol | Diol Epoxides | Cytochrome P-450s |

| trans-8,9-Dihydrodiol | Bis-Dihydrodiols | Epoxide Hydrolase | |

| trans-10,11-Dihydrodiol | o-Quinones | Dihydrodiol Dehydrogenase | |

| Phenols | Tetrols |

Conjugation Reactions of Downstream Metabolites

Following the formation of this compound, it can be further metabolized to a diol epoxide, specifically 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide. nih.govnih.gov This reactive intermediate, along with other phenolic metabolites derived from benz[a]anthracene, can be detoxified through conjugation reactions, which increase their water solubility and facilitate excretion. nih.gov The primary conjugation pathways involve glutathione (B108866), glucuronic acid, and sulfate (B86663).

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) with electrophilic compounds, including PAH diol epoxides. nih.govoup.com The diol epoxide derived from the 8,9-dihydrodiol, r-8,t-9-dihydroxy-t-10,11-oxy-8,9,10,11-tetrahydrobenz(a)anthracene, reacts with DNA, but can also be detoxified by conjugation with GSH. nih.govnih.gov Studies on rat liver fractions show that this conjugation is an important detoxification pathway. nih.gov Specifically, a conjugate identified as S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione is formed from the incubation of the 8,9-dihydrodiol. nih.gov GSTs exhibit high selectivity; for instance, rat liver transferase 4-4 is highly selective toward the biologically most active (+)-enantiomer of bay-region diol epoxides. nih.govoup.com Human GSTs from the Alpha, Mu, and Pi classes all demonstrate the ability to conjugate PAH diol epoxides, though with varying efficiencies and stereoselectivity. acs.org

Glucuronidation: Phenolic metabolites of PAHs are major substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. nih.gov In studies with hamster embryo cells metabolizing 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related PAH, phenolic derivatives were found to be the major components released after treatment with β-glucuronidase, indicating that glucuronidation is a significant metabolic pathway. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites. While direct evidence for the sulfation of the 8,9-diol is limited, studies on related compounds show its importance. For example, hydroxymethyl metabolites of DMBA are activated to mutagenic sulfate esters, which can then be detoxified by glutathione conjugation. nih.gov

Table 1: Summary of Conjugation Reactions for Benz[a]anthracene Metabolites

| Conjugation Type | Enzyme Family | Substrate Type | Resulting Product | Reference |

|---|---|---|---|---|

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Diol Epoxides (e.g., from 8,9-dihydrodiol) | Glutathione Conjugates | nih.gov, nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phenolic Metabolites | Glucuronide Conjugates | nih.gov |

| Sulfation | Sulfotransferases (SULTs) | Hydroxymethyl Metabolites | Sulfate Esters | nih.gov |

Intermediacy in Broader PAH Metabolic Activation Pathways

Role in Bay-Region Theory of Carcinogenesis

The "bay-region" theory of carcinogenesis posits that the ultimate carcinogenic metabolites of many PAHs are diol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the hydrocarbon. nih.govresearchgate.net For benz[a]anthracene, the bay region is the hindered area between the 1 and 12 positions. researchgate.net The theory is strongly supported by the observation that the trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene (BA-3,4-dihydrodiol), a precursor to a bay-region diol epoxide, is exceptionally carcinogenic. nih.gov In contrast, this compound is a non-bay-region dihydrodiol. nih.gov

Studies testing the carcinogenicity of various benz[a]anthracene dihydrodiols in newborn mice found that the BA-3,4-dihydrodiol caused a 35-fold increase in pulmonary adenomas compared to the parent compound. nih.gov Conversely, the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols, including this compound, displayed little to no carcinogenic activity. nih.gov The high activity of the 3,4-dihydrodiol is attributed to its metabolism to a bay-region 3,4-diol-1,2-epoxide, which is a potent mutagen and carcinogen. nih.govepa.gov The reactivity of these epoxides correlates with their carcinogenicity; the bay-region anti-BA-3,4-diol 1,2-oxide is more reactive with DNA than the non-bay-region anti-BA-8,9-diol 10,11-oxide. nih.gov This evidence firmly places this compound outside the principal activation pathway described by the bay-region theory, marking it as a metabolite with low carcinogenic potential. nih.gov

K-Region Dihydrodiol Context

Before the development of the bay-region theory, the "K-region" was hypothesized to be the primary site of metabolic activation. nih.gov The K-region refers to an isolated phenanthrenic double bond (the 5,6-bond in benz[a]anthracene) that is electronically rich and susceptible to epoxidation. nih.govresearchgate.net The corresponding metabolite is the trans-5,6-dihydroxy-5,6-dihydrobenz[a]anthracene (BA-5,6-dihydrodiol). nih.gov

This compound is classified as a non-K-region dihydrodiol. nih.gov While the K-region epoxide was initially thought to be the ultimate carcinogen, subsequent research showed that K-region metabolites of benz[a]anthracene and other PAHs are generally less carcinogenic than their bay-region counterparts. nih.govnih.gov Studies comparing the metabolism of benz[a]anthracene show that while both the K-region 5,6-dihydrodiol and the non-K-region 8,9-dihydrodiol are major metabolic products, their pathways and ultimate effects differ. nih.gov The K-region 5,6-epoxide can be conjugated with glutathione to form S-(5,6-dihydro-l-hydroxybenz-[a]anthracen-k-yl)glutathione. nih.gov However, the focus of carcinogenic activation has shifted decisively to the bay-region pathway. oup.com Therefore, this compound, as a non-K-region and non-bay-region metabolite, is primarily associated with detoxification pathways rather than potent toxicological activation. nih.gov

Table 2: Comparison of Benz[a]anthracene Dihydrodiol Metabolites

| Metabolite | Region | Carcinogenic Activity | Role in Carcinogenesis | Reference |

|---|---|---|---|---|

| trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene | Bay-Region Precursor | High | Precursor to the ultimate carcinogen (bay-region diol epoxide) | nih.gov |

| trans-5,6-Dihydroxy-5,6-dihydrobenz[a]anthracene | K-Region | Low | Minor pathway; not the ultimate carcinogen | nih.gov |

| trans-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene | Non-Bay, Non-K | Little to None | Primarily associated with detoxification pathways | nih.gov |

Molecular Mechanisms of Genotoxicity

DNA Adduct Formation and Characterization

The formation of covalent DNA adducts is a critical initiating event in the mutagenesis and carcinogenesis of many chemical carcinogens, including PAHs. This process involves the covalent binding of reactive metabolites to the DNA, which can lead to mutations if not properly repaired.

Covalent Binding to Nucleic Acids

The metabolic activation of the parent compound, benz[a]anthracene, can lead to the formation of various dihydrodiol metabolites, including 8,9-Dihydrobenz(a)anthracene-8,9-diol. nih.gov These diols can be further metabolized to highly reactive diol epoxides, which are ultimate carcinogens capable of covalently binding to nucleophilic sites on DNA bases. researchgate.net

However, a review of the scientific literature indicates a lack of specific studies that have investigated and identified the covalent binding of this compound or its corresponding diol epoxide to nucleic acids. While the general pathway of PAH-DNA adduct formation is well-established, specific experimental evidence for this particular diol is not prominently documented.

Identification of Specific Adduct Structures

The identification of the precise chemical structures of DNA adducts is crucial for understanding the mutagenic potential of a compound. For many PAHs, such as benzo[a]pyrene (B130552), specific adducts with guanine (B1146940) and adenine (B156593) have been extensively characterized. researchgate.net

For this compound, there is a notable absence of published research identifying the specific structures of any DNA adducts that may be formed. Consequently, the characteristic adduct profile for this compound remains uncharacterized.

Role of Unstable DNA Adducts

There is currently no available scientific information regarding the formation or role of unstable DNA adducts resulting from the interaction of this compound with DNA.

Stereochemical Aspects of Adduct Formation

The stereochemistry of diol epoxides and the resulting DNA adducts plays a significant role in the biological activity of PAHs. Different stereoisomers can exhibit vastly different tumorigenic potentials, which is often related to the conformation of the adducts within the DNA helix. researchgate.net

Specific studies on the stereochemical aspects of DNA adduct formation for this compound are not found in the reviewed literature. Therefore, the influence of stereochemistry on the potential genotoxicity of this specific diol has not been experimentally elucidated.

Induction of Morphological Cell Transformation

Morphological cell transformation assays are in vitro methods used to assess the carcinogenic potential of chemicals by measuring their ability to induce phenotypic changes in cultured cells, such as the formation of dense, multilayered colonies known as foci.

In Vitro Cell Transformation Assays and Foci Formation

The transforming potential of various dihydrodiols of benz[a]anthracene has been evaluated in different cell systems. A comparative study utilizing M2 mouse fibroblasts investigated the ability of several benz[a]anthracene dihydrodiols to induce malignant transformation. The results indicated that the non-K-region 8,9-dihydrodiol of benz[a]anthracene was inactive in transforming M2 mouse fibroblasts. In the same study, this diol was also found to be inactive as a mutagen in V79 Chinese hamster cells.

Another study compared the mutagenic activity of different diol epoxides of benz[a]anthracene in both bacterial and mammalian cells. The diastereomeric pairs of benz[a]anthracene-8,9-diol-10,11-epoxides were found to be significantly less mutagenic than the 1,2-epoxides of the trans-3,4-dihydrodiol of benz[a]anthracene. researchgate.net Specifically, the 1,2-epoxides of the 3,4-dihydrodiol were 65 to 125 times more mutagenic to mammalian cells than the 8,9-diol-10,11-epoxides. researchgate.net These findings suggest a low potential for this compound to induce morphological cell transformation.

| Compound | Cell Line | Activity |

| Benz[a]anthracene-8,9-dihydrodiol | M2 mouse fibroblasts | Inactive in transformation |

| Benz[a]anthracene-8,9-dihydrodiol | V79 Chinese hamster cells | Inactive as a mutagen |

| Benz[a]anthracene-8,9-diol-10,11-epoxides | Mammalian cells | Significantly less mutagenic than 3,4-diol-1,2-epoxides |

Mutagenic Activity and DNA Damage Response

The assessment of the mutagenic potential of this compound and its capacity to trigger DNA damage responses has been explored in various experimental systems. These studies help to characterize its specific role in the broader context of PAH-induced carcinogenesis.

Mutagenicity in Bacterial Test Systems

Bacterial reverse mutation assays, such as the Salmonella typhimurium (Ames) test, are standard methods for evaluating the mutagenic potential of chemical compounds. For many PAH metabolites, particularly diol epoxides, these tests are highly sensitive. researchgate.netnih.gov For instance, enantiomers of the bay-region benz(a)anthracene (B33201) 3,4-diol-1,2-epoxides have demonstrated clear mutagenic activity in S. typhimurium strains TA98 and TA100. researchgate.net Similarly, metabolites of benzo[j]fluoranthene are mutagenic in these bacterial systems, often requiring metabolic activation by an S9 fraction to elicit a response. nih.gov However, specific mutagenicity data for this compound in these standard bacterial test systems is not extensively documented in the scientific literature.

Mutagenicity in Mammalian Cell Lines

Studies using mammalian cell lines provide critical insight into the mutagenic and transforming potential of PAH metabolites in a eukaryotic context. Research on a series of dihydrodiols derived from benz[a]anthracene (BA) has been conducted using Chinese hamster V79 cells, which are sensitive to mutations, and M2 mouse fibroblasts, which can be assessed for malignant transformation.

In these assays, the non-K-region 8,9-dihydrodiol of benz[a]anthracene was found to be inactive as a mutagen in V79 cells. nih.gov Furthermore, it did not induce malignant transformation in M2 mouse fibroblasts. nih.gov This lack of activity is in stark contrast to other BA-derived dihydrodiols, such as the 1,2- and 3,4-dihydrodiols, which were mutagenic in the same V79 cell system. nih.gov Interestingly, the structural context is critical, as the 8,9-dihydrodiol derived from the methylated parent compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) was found to be mutagenic and capable of inducing transformation. nih.gov

Table 1: Mutagenic and Transforming Activity of Benz[a]anthracene (BA) Dihydrodiols in Mammalian Cells

| Compound | Mutagenicity in V79 Cells | Transformation of M2 Fibroblasts |

|---|---|---|

| This compound | Inactive | Inactive |

| 1,2-Dihydrobenz(a)anthracene-1,2-diol | Active | Inactive |

| 3,4-Dihydrobenz(a)anthracene-3,4-diol | Active | Inactive |

| 5,6-Dihydrobenz(a)anthracene-5,6-diol | Inactive | Inactive |

Data sourced from comparative studies on BA dihydrodiols. nih.gov

Chromosomal Damage Induction

Chromosomal damage represents a significant form of genotoxicity. While direct studies on chromosomal aberrations specifically induced by this compound are limited, the potential for such damage can be inferred from its biochemical activities. The parent compound, anthracene, has been shown to induce DNA strand breaks, as detected by the comet assay in earthworm coelomocytes. nih.gov Mechanisms that generate reactive oxygen species are well-known to cause breaks in DNA strands. nih.gov Given that PAH dihydrodiols can generate ROS through enzymatic oxidation acs.org, it is plausible that this compound could contribute to chromosomal damage through the induction of single- and double-strand DNA breaks via oxidative stress.

Reactive Oxygen Species Generation and Oxidative DNA Damage

A key mechanism of genotoxicity for some PAH metabolites, independent of stable adduct formation, is the generation of Reactive Oxygen Species (ROS). The enzymatic oxidation of PAH trans-dihydrodiols by dihydrodiol dehydrogenase produces catechols, which can subsequently autoxidize in a process that generates ROS. acs.org

This redox cycling leads to the formation of superoxide (B77818) anion (O₂⁻•) and hydrogen peroxide (H₂O₂). acs.org Hydrogen peroxide can then participate in Fenton-type reactions, leading to the formation of the highly reactive hydroxyl radical (•OH), which can induce significant oxidative damage to cellular macromolecules, including DNA. acs.org This process can lead to the formation of oxidized DNA bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a common biomarker of oxidative DNA damage. nih.gov Studies on the related benz[a]anthracene-trans-3,4-dihydrodiol have confirmed its ability to cause Cu(II)-mediated DNA damage and the formation of 8-oxodG, underscoring the role of oxidative mechanisms in the genotoxicity of BA dihydrodiols. nih.gov This capacity to generate ROS provides a plausible pathway for the genotoxic effects of this compound, even in the absence of high mutagenic activity via other mechanisms.

In Vitro and Cellular Model Systems in Research

Utilization of Mammalian Cell Lines

Mammalian cell cultures serve as a fundamental tool for assessing the biological potential of chemical compounds. Specific cell lines are chosen for their relevance to human physiology and their suitability for particular assays, such as transformation or mutagenicity studies.

Mouse embryo fibroblast cell lines like C3H/10T½ and M2 are widely used to study morphological cell transformation, an in vitro correlate of carcinogenesis. Research involving dihydrodiols derived from benz(a)anthracene (B33201) has shown that the 8,9-dihydrodiol did not transform M2 mouse fibroblasts. This finding is notable, especially when compared to other metabolites. For instance, in the same series of experiments, the 3,4- and 8,9-dihydrodiols of a related compound, 7,12-dimethylbenz(a)anthracene, were both active in transforming M2 fibroblasts. This highlights the high degree of structural specificity that dictates the biological activity of these metabolites.

Table 1: Comparative Transforming Activity of Benz[a]anthracene (BA) and 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) Dihydrodiols in M2 Mouse Fibroblasts

| Compound | Parent Hydrocarbon | Region | Transforming Activity in M2 Cells |

|---|---|---|---|

| 8,9-Dihydrodiol | BA | Non-K-Region | Inactive |

| 5,6-Dihydrodiol | BA | K-Region | Inactive |

| 1,2-Dihydrodiol | BA | Non-K-Region | Inactive |

| 3,4-Dihydrodiol | BA | Non-K-Region | Inactive |

| 8,9-Dihydrodiol | DMBA | Non-K-Region | Active |

| 3,4-Dihydrodiol | DMBA | Non-K-Region | Active |

This table summarizes findings on the ability of various dihydrodiols to induce malignant transformation in M2 mouse fibroblasts.

Chinese hamster V79 lung cells are a standard model for assessing the mutagenic potential of chemicals, often by measuring the induction of resistance to agents like 8-azaguanine. In these assays, 8,9-Dihydrobenz(a)anthracene-8,9-diol was found to be inactive as a mutagen. nih.govnih.gov This lack of activity contrasts with other non-K-region dihydrodiols of benz(a)anthracene, such as the 1,2- and 3,4-dihydrodiols, which were mutagenic in V79 cells. nih.govnih.gov The inactivity of the 8,9-diol suggests it is not a direct-acting mutagen in this system. However, its metabolic product, the anti-8,9-diol-10,11-epoxide, is known to be involved in the binding of benz(a)anthracene to nucleic acids in other cell systems, indicating that the 8,9-diol is an intermediate that can be activated to a more reactive species. nih.gov

Table 2: Mutagenic Activity of Benz[a]anthracene Dihydrodiols in Chinese Hamster V79 Cells

| Compound | Region | Mutagenic in V79 Cells |

|---|---|---|

| 8,9-Dihydrodiol | Non-K-Region | No |

| 5,6-Dihydrodiol | K-Region | No |

| 1,2-Dihydrodiol | Non-K-Region | Yes |

| 3,4-Dihydrodiol | Non-K-Region | Yes |

This table outlines the results from mutagenicity assays using V79 cells to test different dihydrodiol metabolites of benz(a)anthracene.

Human lung adenocarcinoma A549 cells are a relevant model for studying the metabolism of PAHs in human lung tissue. These cells express key metabolic enzymes, including cytochrome P450 (CYP) isoforms like CYP1A1 and CYP1B1, as well as epoxide hydrolase. nih.govnih.gov While specific studies focusing solely on the metabolism of this compound in A549 cells are not extensively detailed in the literature, this cell line is used to investigate the broader metabolic pathways of parent PAHs like benzo[a]pyrene (B130552). nih.govplos.org A549 cells are capable of activating PAHs through the cytochrome P450 enzyme system to form reactive metabolites. plos.org Research shows that in A549 cells, PAH dihydrodiols can be processed by competing pathways involving both CYPs and aldo-keto reductases (AKRs). nih.gov Therefore, the A549 cell line provides a valuable human-derived system to investigate how this compound might be further metabolized and to compare the roles of different enzymatic pathways in its activation or detoxification.

Reconstituted Microsomal and Subcellular Systems

To understand the specific enzymatic steps involved in metabolism, researchers use simplified in vitro systems composed of isolated cellular components, such as microsomes or purified enzymes.

Rat liver microsomes are preparations of the endoplasmic reticulum that are rich in Phase I metabolic enzymes, particularly cytochrome P450s. They are a classic tool for studying the metabolic activation of xenobiotics. Studies have demonstrated that rat liver microsomes metabolize the parent compound, benz(a)anthracene, into several dihydrodiols. nih.gov Importantly, these microsomal systems can further metabolize this compound into a subsequent product, 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide. nih.gov This conversion represents a critical step in metabolic activation, as the resulting diol-epoxide is a highly reactive species capable of binding to cellular macromolecules like DNA.

Recombinant human enzyme systems offer a highly specific method for dissecting metabolic pathways. In this approach, individual human enzymes, such as specific CYP450s or epoxide hydrolase, are produced in and isolated from host cells (e.g., insect cells or yeast). This allows researchers to determine the precise role of each enzyme in metabolizing a substrate. For example, studies with recombinant human P450 1A1 have been used to investigate the activation of PAH dihydrodiols. nih.gov Research using human liver microsomes found that when benz(a)anthracene is the substrate, the 8,9-dihydrodiol is a major metabolite formed, accounting for over 42% of the total metabolites. nih.gov Systems using recombinant human enzymes are critical for identifying which specific isoforms are responsible for converting this compound into its ultimate reactive diol-epoxide, providing insight into human-specific susceptibility to PAH-induced carcinogenesis. nih.gov

Fungal Biotransformation Models

Fungal systems, particularly those involving filamentous fungi, have been instrumental in elucidating the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs), including benz[a]anthracene and its derivatives. These microorganisms can transform PAHs in a manner that is often analogous to mammalian metabolism, making them valuable models for studying the formation and subsequent fate of reactive intermediates. The fungus Cunninghamella elegans has been a model organism in these studies, demonstrating a high degree of regio- and stereoselectivity in its biotransformation of PAHs. asm.org

Research into the fungal biotransformation of benz[a]anthracene has revealed that the formation of dihydrodiols is a primary metabolic step. nih.govresearchgate.net This process is mediated by a cytochrome P-450 monooxygenase system, which epoxidizes the aromatic ring, followed by the action of epoxide hydrolase to produce a trans-dihydrodiol. asm.org This mechanism is a key area of investigation as it mirrors the initial steps of metabolic activation of PAHs in mammals.

Detailed Research Findings

Studies utilizing Cunninghamella elegans have provided significant insights into the metabolism of benz[a]anthracene. When grown in a Sabouraud dextrose broth and exposed to [14C]-labeled benz[a]anthracene, the fungus efficiently transforms the parent compound into several metabolites. nih.govresearchgate.net The primary products are various trans-dihydrodiols, with the distribution of these metabolites being highly specific.

The major metabolite identified is benz[a]anthracene trans-8,9-dihydrodiol, which accounts for the vast majority of the transformed products. nih.govresearchgate.net Other dihydrodiols, such as benz[a]anthracene trans-10,11-dihydrodiol and benz[a]anthracene trans-3,4-dihydrodiol, are also formed, but in significantly smaller proportions. nih.govresearchgate.net Notably, the formation of benz[a]anthracene trans-5,6-dihydrodiol has not been detected in these fungal systems, which represents a key difference from some mammalian metabolic pathways. asm.orgnih.gov

Further investigation into the metabolism of the initially formed dihydrodiols has shown that Cunninghamella elegans can further oxidize these compounds. A significant finding is the identification of a tetraol, specifically 8β,9α,10α,11β-tetrahydroxy-8α,9β,10β,11α-tetrahydro-benz[a]anthracene. nih.govresearchgate.net It is proposed that this tetraol is a product of the additional oxidation of either the benz[a]anthracene 8,9-dihydrodiol or the 10,11-dihydrodiol. nih.govresearchgate.net This subsequent transformation highlights the capability of fungal models to mimic multiple stages of PAH metabolism.

The separation and identification of these metabolites have been achieved through techniques such as thin-layer chromatography and reversed-phase high-performance liquid chromatography (HPLC), with structural confirmation provided by UV and mass spectrometry. asm.orgnih.gov

The table below summarizes the distribution of the primary dihydrodiol metabolites produced from the biotransformation of benz[a]anthracene by Cunninghamella elegans.

Table 1: Distribution of Benz[a]anthracene Dihydrodiol Metabolites in Cunninghamella elegans Cultures

| Metabolite | Percentage of Total Dihydrodiols |

|---|---|

| Benz[a]anthracene trans-8,9-dihydrodiol | 90% |

| Benz[a]anthracene trans-10,11-dihydrodiol | 6% |

| Benz[a]anthracene trans-3,4-dihydrodiol | 4% |

Data sourced from Cerniglia et al. (1994). nih.govresearchgate.net

This demonstrates the high regioselectivity of the fungal enzymes, with a clear preference for the 8,9- and 10,11-positions of the benz[a]anthracene molecule. The study of these fungal biotransformation models continues to provide valuable information on the environmental fate and potential for bioremediation of PAHs, as well as offering a comparative perspective on their metabolic activation pathways. nih.govnih.govresearchgate.net

Enzymological Aspects of 8,9 Dihydrobenz a Anthracene 8,9 Diol Metabolism

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are primary drivers in the initial phase of xenobiotic metabolism. nih.gov They catalyze a variety of oxidative reactions, including the epoxidation of PAHs. nih.gov In the metabolic pathway of benz(a)anthracene (B33201), CYPs are responsible for oxidizing the 8,9-dihydrodiol metabolite into a highly reactive diol epoxide. This metabolic activation is a critical event, as the resulting 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide is a potent mutagen and carcinogen. nih.govnih.gov This diol epoxide can form stable adducts with cellular macromolecules like DNA, leading to genetic mutations and the initiation of cancer. nih.govnih.gov

Several specific CYP isoforms have been identified as key players in the biotransformation of PAHs and their dihydrodiol derivatives.

CYP1A1: This isoform is highly inducible by PAHs and plays a significant role in their metabolic activation. nih.gov Studies on the related compound benzo[a]pyrene (B130552) (B[a]P) show that CYP1A1 is crucial for converting it to its metabolized forms, including the diol epoxide. ksdb.org For benz(a)anthracene, CYP1A1 is involved in the oxidation of the parent compound and its dihydrodiol metabolites. nih.gov Research using recombinant human P450 1A1 systems has demonstrated its capacity to metabolize K-region dihydrodiols, such as the 8,9-diol of dibenzo[a,l]pyrene, to further oxidized products. nih.gov

CYP1B1: Like CYP1A1, CYP1B1 is involved in the metabolism of PAHs. nih.gov It is expressed in various tissues and is known to metabolize 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related compound, indicating its potential role in the metabolism of benz(a)anthracene derivatives. nih.gov

Other Isoforms: While CYP1A1 and CYP1B1 are the most studied in this context, other isoforms may also contribute to the metabolism of benz(a)anthracene and its derivatives. The specific roles and efficiencies of enzymes like CYP2A13 and CYP2A6 in the metabolism of 8,9-Dihydrobenz(a)anthracene-8,9-diol are areas of ongoing research.

| Enzyme Family | Specific Isoform | Role in PAH Metabolism |

| Cytochrome P450 | CYP1A1 | Key enzyme in the metabolic activation of PAHs, including the oxidation of dihydrodiols to diol epoxides. nih.govksdb.orgnih.govnih.gov |

| CYP1B1 | Involved in the metabolism of various PAHs; its role in activating this compound is inferred from its activity with related compounds. nih.gov |

The reactions catalyzed by cytochrome P450 enzymes are often highly regio- and stereospecific, meaning they occur at a specific position on the molecule and produce a specific stereoisomer. This specificity is critical as different stereoisomers of diol epoxides can have vastly different biological activities.

Studies on the metabolism of benz[a]anthracene by rat liver microsomes have shown that different P450 isozymes exhibit distinct stereoselective properties when catalyzing epoxidation at the K-region (the 5,6-bond). nih.gov For example, liver microsomes from untreated rats produced a different enantiomeric ratio of the K-region epoxide compared to microsomes from rats treated with P450 inducers like phenobarbital (B1680315) or 3-methylcholanthrene (B14862). nih.gov While this study focused on the 5,6-epoxide, it highlights the principle that P450 isoforms can have profound effects on the stereochemical outcome of the metabolism of benz(a)anthracene. The oxidation of the 8,9-dihydrodiol to the 8,9-diol-10,11-epoxide is also expected to be a stereospecific process, influenced by the specific CYP isoforms involved.

Kinetic analyses are essential for understanding the efficiency of enzymatic reactions. While specific kinetic data (such as K_m and V_max) for the activation of this compound by individual P450 isoforms are not extensively detailed in the provided context, studies on similar compounds provide valuable insights. For instance, a systematic kinetic analysis of benzo[a]pyrene and its 7,8-dihydrodiol metabolite by different CYP1A1 variants has been undertaken. Such studies are crucial for determining the catalytic efficiencies of these enzymes in metabolizing PAH dihydrodiols to their ultimate carcinogenic forms.

Function of Epoxide Hydrolase

Epoxide hydrolases (EHs) are another critical class of enzymes in PAH metabolism. wikipedia.org They catalyze the hydrolysis of epoxides, adding a water molecule to form the corresponding dihydrodiols. wikipedia.orguzh.ch This action is generally considered a detoxification step, as it converts reactive epoxides into less reactive and more water-soluble dihydrodiols.

The primary function of microsomal epoxide hydrolase (mEH) in this context is the hydration of the benz[a]anthracene 8,9-oxide, which is formed by the initial P450-mediated oxidation of the parent benz(a)anthracene. This enzymatic reaction produces this compound. nih.gov This conversion is a crucial step in the metabolic pathway, setting the stage for the subsequent P450-catalyzed activation to the diol epoxide. nih.govnih.gov

The metabolic activation of benz(a)anthracene is a clear example of the synergistic and sequential action of P450s and epoxide hydrolase. researchgate.net The process can be summarized in the following steps:

P450 Action (Step 1): Cytochrome P450 enzymes catalyze the initial epoxidation of the parent benz(a)anthracene at the 8,9-position to form benz[a]anthracene 8,9-oxide.

Epoxide Hydrolase Action: Microsomal epoxide hydrolase hydrates the newly formed 8,9-oxide to yield this compound. nih.govnih.gov

P450 Action (Step 2): Cytochrome P450 enzymes (often CYP1A1) then act on the 8,9-dihydrodiol, oxidizing the adjacent 10,11-double bond to form the ultimate carcinogen, 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide. nih.gov

This coordinated enzymatic pathway highlights the complex balance between detoxification and metabolic activation. While epoxide hydrolase serves a protective role by hydrating the initial epoxide, the resulting dihydrodiol becomes a substrate for further P450-mediated activation, underscoring the intricate and often dual nature of xenobiotic metabolism. uzh.chresearchgate.net

| Enzyme | Substrate | Product |

| Cytochrome P450 | Benz(a)anthracene | Benz(a)anthracene 8,9-oxide |

| Epoxide Hydrolase | Benz(a)anthracene 8,9-oxide | This compound nih.gov |

| Cytochrome P450 | This compound | 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide nih.gov |

Involvement of Aldo-Keto Reductases (AKRs)

Aldo-keto reductases are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a significant role in the metabolism of a wide range of substrates, including the dihydrodiols of PAHs. nih.govnih.gov These cytosolic enzymes are implicated in a metabolic activation pathway for PAH trans-dihydrodiols that is distinct from the well-known P450-mediated formation of diol epoxides. semanticscholar.orgacs.org

AKRs catalyze the oxidation of non-K-region PAH trans-dihydrodiols to produce reactive and redox-active o-quinones. nih.govsemanticscholar.org This process involves the oxidation of the dihydrodiol to a ketol, which then tautomerizes to an unstable catechol. The catechol can then be auto-oxidized to the corresponding o-quinone, a reaction that can generate reactive oxygen species (ROS). nih.gov

While extensive research has been conducted on the AKR-mediated metabolism of other PAH dihydrodiols, such as benzo[a]pyrene-7,8-dihydrodiol, specific kinetic data for the oxidation of this compound by individual human AKR isoforms is not extensively documented in the available literature. However, general substrate specificity studies of AKRs have shown that they preferentially oxidize non-K-region trans-dihydrodiols. nih.gov Given that this compound is a non-K-region dihydrodiol, it is a predicted substrate for AKR-mediated oxidation to benz(a)anthracene-8,9-dione.

The table below summarizes the catalytic efficiencies of various human AKR isoforms for the oxidation of different PAH trans-dihydrodiols. It is important to note the absence of specific data for the 8,9-diol isomer of benz(a)anthracene, highlighting a gap in the current research.

| PAH trans-dihydrodiol | AKR Isoform | kcat/Km (mM⁻¹ min⁻¹) |

| Benz[a]anthracene-3,4-diol | AKR1C1 | 9.5 |

| AKR1C2 | 17.6 | |

| AKR1C3 | 18.0 | |

| AKR1C4 | 32.2 | |

| Benzo[a]pyrene-7,8-diol | AKR1C1 | 22.6 |

| AKR1C2 | 53.3 | |

| AKR1C3 | 24.7 | |

| AKR1C4 | 16.7 | |

| Data sourced from a study on the oxidation of PAH trans-dihydrodiols by human AKRs. nih.gov The stereochemistry of the substrate can influence the activity of certain AKR isoforms. |

The metabolic activation of PAH dihydrodiols is a critical juncture where two major enzymatic pathways compete: the P450-mediated pathway leading to the formation of highly mutagenic diol epoxides, and the AKR-mediated pathway resulting in the formation of reactive o-quinones. semanticscholar.orgacs.org The balance between these two pathways can significantly influence the nature and extent of cellular damage.

Studies on benzo[a]pyrene-7,8-dihydrodiol have shown that on a mole-for-mole basis, P450 enzymes can be kinetically more efficient at metabolizing the dihydrodiol compared to AKRs. acs.org However, the competition between these pathways is influenced by several factors, including the relative expression levels of P450 and AKR enzymes in a particular tissue and the cellular redox state, specifically the ratio of NADPH to NAD(P)⁺. acs.org For instance, in human lung cells where basal mRNA transcript levels of certain AKR isoforms can exceed those of P450s, the AKR pathway may compete effectively with the P450 pathway for the dihydrodiol substrate. acs.org

While direct experimental data on the competition between P450 and AKR pathways for this compound is limited, the principles derived from studies of other PAHs are likely applicable. The high prevalence of this compound as a metabolite of benz(a)anthracene in human liver microsomes suggests that its subsequent metabolism is a significant event. nih.gov The ultimate metabolic route will depend on the specific enzymatic landscape of the tissue .

Other Metabolic Enzymes (e.g., Dihydrodiol Dehydrogenase)

Dihydrodiol dehydrogenases (DDs), many of which are members of the AKR superfamily, are also involved in the metabolism of PAH dihydrodiols. nih.gov These enzymes catalyze the NAD(P)⁺-dependent oxidation of dihydrodiols. Substrate specificity studies have indicated that non-K-region trans-dihydrodiols are generally preferred substrates for DDs. nih.gov

In the context of benz(a)anthracene dihydrodiols, research has suggested that the various isomers are not metabolized with equal efficiency by DD. One study indicated that the 1,2-dihydrodiol of benz(a)anthracene was a more efficient substrate for DD compared to other isomers, leading to the formation of catechols and subsequent oxidative DNA damage. This implies that this compound may be a less favorable substrate for this particular enzymatic pathway.

It is also important to consider the stereochemistry of the dihydrodiol metabolites, as enzyme activity can be highly stereoselective. For example, the metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes produces an 8,9-dihydrodiol with a specific stereochemistry, indicating that enzymatic oxidation at this bond is possible even with a substituent present. nih.gov

Structure Activity Relationships and Theoretical Studies

Comparative Biological Activity of 8,9-Dihydrobenz(a)anthracene-8,9-diol

The biological potency of this compound is best understood when compared to its parent compound and other metabolic intermediates.

The parent compound, Benz(a)anthracene (B33201) (BA), is a well-known PAH that requires metabolic activation to exert its carcinogenic effects. This activation process involves the formation of various dihydrodiol metabolites at different positions on the aromatic ring system. The primary metabolic dihydrodiols formed from BA are the trans-5,6- and trans-8,9-dihydrodiols. nih.gov Minor products include the 1,2- and 10,11-dihydrodiols, with tentative identification of the trans-3,4-dihydrodiol as a metabolite. nih.gov

In terms of biological activity, not all dihydrodiols are created equal. Studies have shown that the (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) is approximately 10 times more mutagenic than BA in Chinese hamster V79 cells. nih.govcapes.gov.br In stark contrast, the other possible dihydrodiols, including the 8,9-dihydrodiol, are about 20 times less mutagenic than the BA 3,4-dihydrodiol. nih.govcapes.gov.br Furthermore, as a skin tumor initiator, the BA 3,4-dihydrodiol was found to be about five times more active than the parent BA, while the other BA dihydrodiols were all less active as tumor initiators. nih.gov

The table below summarizes the comparative mutagenicity of Benz(a)anthracene and its dihydrodiols.

| Compound | Relative Mutagenicity in V79 Cells |

| Benz(a)anthracene (BA) | ~1/10th of BA 3,4-dihydrodiol |

| (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) | ~20 times more mutagenic than other BA dihydrodiols |

| Other BA dihydrodiols (including 8,9-dihydrodiol) | Significantly less mutagenic than BA 3,4-dihydrodiol |

This table is based on data from studies on the mutagenic activity of Benz(a)anthracene and its dihydrodiols in Chinese hamster V79 cells. nih.govcapes.gov.br

While this compound itself shows low intrinsic biological activity, it is a precursor to further metabolic activation. The ultimate carcinogenic metabolites of PAHs are generally considered to be diol epoxides. In the case of this compound, it can be metabolized to diastereomeric 8,9-diol-10,11-epoxides.

Research has demonstrated that the bay-region diol epoxides are the most potent mutagens and carcinogens. For benz(a)anthracene, the ultimate carcinogenic form is believed to be the bay-region 3,4-diol-1,2-epoxide. nih.govtandfonline.comnih.gov When the mutagenicity of various diol epoxides of benz(a)anthracene were compared, the two diastereomeric 1,2-epoxides of the trans-3,4-dihydrodiol were found to be 15 to 35 times more mutagenic to Salmonella typhimurium and 65 to 125 times more mutagenic to Chinese hamster V79 cells than the diastereomeric pairs of benz(a)anthracene-8,9-diol-10,11-epoxides. nih.gov

The diol epoxides derived from the 8,9- and 10,11-dihydrodiols exhibited only 3-7% of the mutagenicity of the diol epoxides derived from the 3,4-dihydrodiol. tandfonline.com This significant difference in activity underscores the critical role of the "bay region" in the carcinogenic potential of PAHs. The bay-region diol-epoxide of BA is considered a more potent tumor initiator than the BA 3,4-dihydrodiol itself. nih.gov In newborn mice, the BA 3,4-diol-1,2-epoxide-2 was found to be the most potent tumorigenic compound tested, being about 30-fold more tumorigenic than the BA 3,4-diol-1,2-epoxide-1 and over 85-fold more tumorigenic than the parent BA. oup.comnih.gov

The following table illustrates the comparative mutagenicity of Benz(a)anthracene diol epoxides.

| Diol Epoxide | Relative Mutagenicity |

| 3,4-diol-1,2-epoxides (bay-region) | High |

| 8,9-diol-10,11-epoxides | Low (3-7% of bay-region diol epoxides) |

| 10,11-diol-8,9-epoxides | Low (3-7% of bay-region diol epoxides) |

This table is based on data from mutagenicity studies of Benz(a)anthracene diol epoxides. tandfonline.comnih.gov

Computational and Quantum Chemical Approaches

Theoretical studies, including computational and quantum chemical approaches, have been instrumental in understanding the structure-activity relationships of PAHs and their metabolites.

Quantum mechanical calculations have been successfully employed to predict the reactivity of diol epoxides derived from PAHs. tandfonline.comnih.gov These calculations support the "bay region" theory, which posits that diol epoxides in which the oxirane ring forms part of a sterically hindered "bay region" of a tetrahydrobenzo ring are the most reactive and, consequently, the most carcinogenic. tandfonline.comnih.gov The calculations predict the ease of formation of benzylic carbonium ions, which is a key step in the reaction of diol epoxides with cellular macromolecules like DNA. tandfonline.com

For benz(a)anthracene, these theoretical predictions align well with experimental observations. The calculations predict that the BA 3,4-diol-1,2-epoxides should be the most reactive, which is consistent with their much greater mutagenicity compared to other diol epoxides of BA, such as the 8,9-diol-10,11-epoxides. tandfonline.comnih.govnih.gov The decreased chemical reactivity of diol epoxides not in the bay region, as predicted by quantum mechanical calculations, likely explains their reduced mutagenic activity. nih.gov

Once a reactive diol epoxide is formed, it can covalently bind to DNA, forming adducts that can lead to mutations if not repaired. Spectroscopic methods and molecular modeling have been used to study the conformations of these DNA adducts. nih.gov

The stereochemistry of the diol epoxide influences the conformation of the resulting DNA adduct. For instance, reactions of stereoisomeric bay region diol epoxide derivatives of benz[a]anthracene with DNA show that different diastereomers can form different types of non-covalent and covalent complexes. nih.gov The conformations of these adducts are often described as either quasi-intercalative (site I), where the PAH residue lies between the DNA base pairs, or as having the long axis of the polycyclic molecule tilted closer to the helix axis (site II). nih.gov

The structure of the DNA adducts formed by the highly tumorigenic diol epoxides of other PAHs, such as benzo[a]pyrene (B130552), has been studied in detail, revealing conformations where the PAH residue is either intercalated or resides in the major or minor groove of the DNA. uwo.ca These structural insights into DNA adduct conformation are critical for understanding how these lesions are recognized and processed by DNA repair enzymes and how they may lead to mutations during DNA replication. The conformation of the adduct can ultimately influence the biological consequences of the initial DNA damage. nih.gov

Theoretical Spectroscopic Analysis of this compound

The theoretical investigation of the spectroscopic properties of complex molecules like this compound provides invaluable insights into their electronic structure, vibrational modes, and magnetic environment of the nuclei. Computational methods, particularly those based on Density Functional Theory (DFT), have become a cornerstone in predicting and interpreting experimental spectra. While specific theoretical spectroscopic data for this compound is not extensively available in the reviewed literature, this section will outline the established computational approaches used for polycyclic aromatic hydrocarbon (PAH) dihydrodiols and present the framework through which such an analysis would be conducted.

Computational studies on related benz[a]anthracene metabolites have utilized quantum-mechanical calculations to investigate their properties. nih.gov Methodologies such as DFT and more advanced ab initio calculations are standard tools for obtaining optimized geometries, vibrational frequencies, electronic transition energies (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. nasa.gov For instance, modeling studies of biological electrophiles from PAHs using DFT methods have been shown to provide accurate descriptions of NMR features and charge delocalization in their resulting carbocations. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. The calculation of vibrational frequencies is typically performed using DFT methods, such as B3LYP, often paired with a suitable basis set (e.g., 6-31G* or larger). These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to experimental data. For complex PAHs, these calculations help to distinguish between different types of vibrations, such as C-H stretching, C=C aromatic ring stretching, and the characteristic modes of the dihydrodiol moiety.

While specific calculated vibrational frequencies for this compound are not present in the surveyed literature, a hypothetical data table based on typical results for similar compounds would resemble the following:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | Description |

| ν(O-H) | 3600 - 3400 | A' | Hydroxyl group stretching |

| ν(C-H) aromatic | 3100 - 3000 | A' | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 - 2850 | A' | Aliphatic C-H stretching |

| ν(C=C) | 1620 - 1450 | A' | Aromatic ring stretching |

| δ(C-H) | 1470 - 1300 | A' | C-H in-plane bending |

| ν(C-O) | 1100 - 1000 | A' | C-O stretching |

| γ(C-H) | 900 - 675 | A'' | C-H out-of-plane bending |

| Note: The values in this table are illustrative and represent typical ranges for the specified vibrational modes in related polycyclic aromatic hydrocarbons. They are not calculated data for this compound. |

Electronic Spectroscopy (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of organic molecules. rsc.org This approach predicts the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which are a measure of the transition probability. The calculated wavelengths of maximum absorption (λmax) can then be compared with experimental UV-Visible spectra. For this compound, the UV-Vis spectrum is characterized by π → π* transitions within the aromatic system. The presence of the dihydrodiol group can cause subtle shifts in the absorption bands compared to the parent benz[a]anthracene molecule.

A representative table of theoretically calculated electronic transitions would include the following information:

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 380 | 0.15 | HOMO → LUMO |

| S2 | 365 | 0.25 | HOMO-1 → LUMO |

| S3 | 340 | 0.80 | HOMO → LUMO+1 |

| S4 | 290 | 1.20 | HOMO-2 → LUMO |

| Note: This table is a hypothetical representation of TD-DFT results for a polycyclic aromatic hydrocarbon and does not contain experimentally or theoretically verified data for this compound. |

Experimental UV/Visible spectra for trans-8,9-dihydroxy-8,9-dihydrobenzo[a]anthracene are available and provide a benchmark for any future theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are then often scaled and compared to experimental data. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, theoretical calculations would be expected to distinguish between the aromatic protons and the aliphatic protons of the saturated ring, as well as the carbon atoms of the aromatic rings and the hydroxyl-bearing carbons.

A sample table of calculated NMR chemical shifts would be structured as follows:

Table of Theoretical ¹H and ¹³C NMR Chemical Shifts

| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-8 | 4.50 | C-8 | 75.0 |

| H-9 | 4.65 | C-9 | 76.5 |

| Aromatic H | 7.50 - 8.80 | Aromatic C | 120.0 - 135.0 |

Note: The chemical shifts presented in this table are for illustrative purposes to demonstrate the expected output of GIAO calculations and are not actual calculated values for this compound.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 8,9-Dihydrobenz(a)anthracene-8,9-diol from complex biological and environmental matrices. The selection of a specific chromatographic technique is dictated by the sample complexity, the required sensitivity, and the need to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of benz(a)anthracene (B33201) diols. nih.gov Normal-phase HPLC has been successfully utilized to resolve various benz(a)anthracene diol isomers. For instance, a mixture containing benz(a)anthracene-3,4-diol and benz(a)anthracene-8,9-diol can be separated from other diols like benz(a)anthracene-5,6-diol and benz(a)anthracene-10,11-diol. nih.gov HPLC methods are also crucial in studying the metabolic formation of these diols in biological systems, such as in rat liver microsomes. nih.gov

The versatility of HPLC allows for its application in various research contexts, from metabolic studies to the analysis of environmental samples. The development of specific HPLC methods enables the accurate quantification of this compound, providing valuable data for toxicological risk assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable analytical tool for the separation and preliminary identification of benz(a)anthracene metabolites, including this compound. nih.gov It is often employed in metabolic studies to analyze the products formed from the enzymatic reactions in liver microsomes. nih.gov While not as quantitative as HPLC, TLC provides a rapid and cost-effective method for screening samples and guiding further analysis.

Chiral Stationary Phase HPLC for Enantiomer Separation

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the separation of its enantiomers is of paramount importance. Chiral Stationary Phase (CSP) HPLC is the definitive method for resolving the enantiomers of polycyclic aromatic hydrocarbon dihydrodiols. nih.gov

Research has demonstrated the successful use of CSP-HPLC to separate the enantiomers of various benz(a)anthracene diols. nih.gov For instance, the enantiomers of trans-dihydrodiols of dibenz(a,h)anthracene have been effectively separated using suitable chiral stationary phases, revealing a high enrichment of the R,R enantiomers in metabolic processes. nih.gov This technique has been instrumental in discovering that the different enantiomers of dihydrodiols can exhibit markedly different mutagenic activities. nih.gov The development of novel CSPs continues to enhance the efficiency and resolution of these challenging separations. chromatographyonline.comresearchgate.net

Table 1: HPLC Methods for Benz(a)anthracene Diol Analysis

| Analytical Target | HPLC Method | Stationary Phase | Key Findings |

| Benz(a)anthracene diol isomers | Normal-phase HPLC | Silica (B1680970) Gel | Successful resolution of benz[a]anthracene-5,6-diol, benz[a]anthracene-10, 11-diol, and a mixture of benz[a]anthracene-3,4- and -8,9-diols. nih.gov |

| Enantiomers of trans-dihydrodiols of dibenz(a,h)anthracene | Chiral Stationary Phase HPLC | Not specified | High enrichment of R,R enantiomers (71-98%) in metabolic studies. nih.gov |

| Enantiomers of mono- and diol metabolites of benz(a)anthracene | Chiral Stationary Phase HPLC | (R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bonded to γ-aminopropylsilanized silica | Successful resolution of 86 structurally related enantiomers, demonstrating the influence of molecular structure on chiral recognition. nih.gov |

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound and its derivatives. When coupled with chromatographic separation techniques, MS provides unparalleled sensitivity and specificity.

Low- and High-Resolution Mass Spectrometry

Both low- and high-resolution mass spectrometry play crucial roles in the analysis of benz(a)anthracene metabolites. Low-resolution MS, often coupled with gas chromatography (GC-MS), has been used to identify metabolites like the 8,9-diol of 8-methylbenz[a]anthracene. nih.gov High-resolution mass spectrometry (HRMS), particularly when combined with high-resolution gas chromatography (HRGC), offers the advantage of providing accurate mass measurements, which is critical for determining the elemental composition of unknown metabolites and for the quantitative analysis of hydroxy polycyclic aromatic hydrocarbons (OH-PAHs). nih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite and Adduct Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of metabolites and their adducts with biological macromolecules. While specific MS/MS studies on this compound are not detailed in the provided context, the principles of MS/MS are broadly applicable. This technique involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process provides detailed structural information that is crucial for identifying the exact structure of metabolites and for characterizing DNA and protein adducts, which are key events in chemical carcinogenesis.

Table 2: Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum Reference |

| Benz(a)anthracene | C18H12 | 228.29 | NIST Mass Spectrometry Data Center nist.gov |

| Dibenz(a,h)anthracene | C22H14 | 278.35 | NIST Mass Spectrometry Data Center nist.gov |

| 9,10-Anthracenedione | C14H8O2 | 208.21 | NIST Mass Spectrometry Data Center nist.gov |

| trans-8,9-dihydroxy-8,9-dihydrobenzo[a]anthracene | C18H14O2 | 262.30 | NIST WebBook nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical characterization of benz(a)anthracene metabolites.

Proton NMR (¹H NMR) provides definitive evidence for the formation of the 8,9-dihydrodiol by confirming the saturation of the 8,9-double bond in the parent benz(a)anthracene molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the precise assignment of protons in the molecule.

In the ¹H NMR spectrum of a benz(a)anthracene dihydrodiol, the appearance of signals in the aliphatic or carbinol region, typically absent in the fully aromatic parent compound, is a key indicator of metabolic hydroxylation. The protons attached to the carbon atoms bearing the hydroxyl groups (H-8 and H-9) give rise to distinct signals. The structures and stereochemistry of dihydrodiols are often established by comparing their NMR and mass spectral data with those of authentic, synthesized compounds. nih.gov

| Compound Type | Proton Type | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Benz(a)anthracene (Parent) | Aromatic Protons | 7.4 - 9.2 |

| This compound | Benzylic/Carbinol Protons (H-8, H-9) | 4.5 - 5.5 |

| This compound | Aromatic Protons | 7.2 - 8.8 |

This interactive table summarizes the general chemical shift regions for protons in benz(a)anthracene and its 8,9-dihydrodiol derivative. Specific values can vary based on solvent and stereochemistry.

NMR spectroscopy is crucial for determining the relative stereochemistry of the hydroxyl groups in the dihydrodiol. For metabolites like this compound, the hydroxyl groups are typically found in a trans configuration. This is established by analyzing the spin-spin coupling constant (J-value) between the vicinal protons H-8 and H-9. A relatively large J-value is characteristic of a dihedral angle consistent with a trans diaxial or diequatorial relationship, confirming the trans stereochemistry of the diol. This stereochemical assignment is vital, as the biological activity of dihydrodiols and their subsequent metabolites, diol epoxides, is highly dependent on their three-dimensional structure. nih.gov

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are indispensable tools for the detection and characterization of PAH metabolites, offering high sensitivity and providing information about the electronic structure of the molecule.

The metabolic conversion of benz(a)anthracene to this compound results in a significant change in the molecule's chromophore. Saturation of the 8,9-bond in the benzo ring alters the electronic transitions, leading to a UV-visible absorption spectrum that is distinct from the parent PAH.